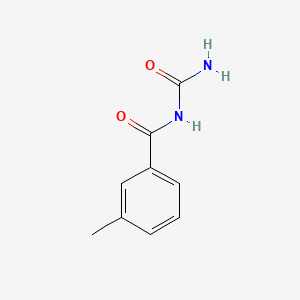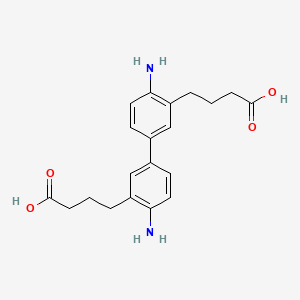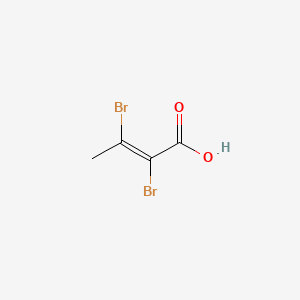
(E)-2,3-dibromobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2,3-dibromobut-2-enoic acid is an organic compound characterized by the presence of two bromine atoms and a carboxylic acid group attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-dibromobut-2-enoic acid typically involves the bromination of but-2-enoic acid. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the double bond. Commonly, the reaction is performed in the presence of a solvent such as carbon tetrachloride or chloroform, with bromine being added dropwise to the solution of but-2-enoic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2,3-dibromobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibromo derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of less brominated or debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dibromo ketones, while reduction can produce butenoic acid derivatives with fewer bromine atoms .
Wissenschaftliche Forschungsanwendungen
(E)-2,3-dibromobut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and inhibition mechanisms.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of (E)-2,3-dibromobut-2-enoic acid involves its interaction with molecular targets through its bromine atoms and carboxylic acid group. These functional groups enable the compound to participate in various chemical reactions, including binding to active sites of enzymes or reacting with nucleophiles. The pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-dibromobut-2-enoic acid: Similar structure but different stereochemistry.
2,3-dichlorobut-2-enoic acid: Chlorine atoms instead of bromine.
2,3-dibromopropanoic acid: Shorter carbon chain.
Uniqueness
(E)-2,3-dibromobut-2-enoic acid is unique due to its specific stereochemistry and the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity patterns are required .
Eigenschaften
CAS-Nummer |
24557-17-3 |
|---|---|
Molekularformel |
C4H4Br2O2 |
Molekulargewicht |
243.88 g/mol |
IUPAC-Name |
(E)-2,3-dibromobut-2-enoic acid |
InChI |
InChI=1S/C4H4Br2O2/c1-2(5)3(6)4(7)8/h1H3,(H,7,8)/b3-2+ |
InChI-Schlüssel |
JLOCFBSZCRXEES-NSCUHMNNSA-N |
Isomerische SMILES |
C/C(=C(/C(=O)O)\Br)/Br |
Kanonische SMILES |
CC(=C(C(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


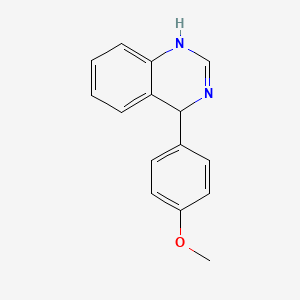

![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
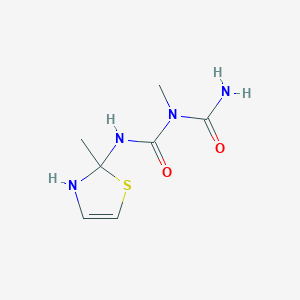

![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
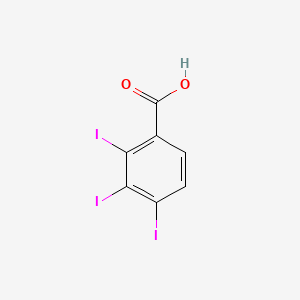
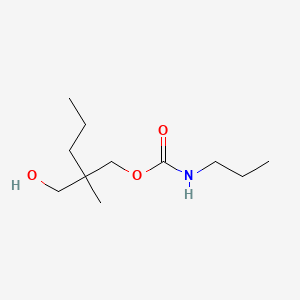
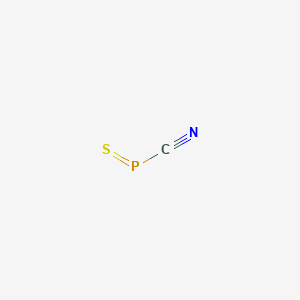
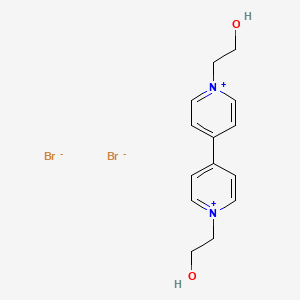
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
